Synthetic Accessibility: Quantitative Yield in One-Step Protocol for N-(2,3-Dimethylphenyl)-3,4,5-Trimethoxybenzamide
N-(2,3-dimethylphenyl)-3,4,5-trimethoxybenzamide can be synthesized in a single step under adapted Vilsmeier conditions, achieving quantitative yield. The protocol eliminates the need for multi-step purification sequences typically required for benzamide analogs [1].
| Evidence Dimension | Synthesis efficiency (yield) |
|---|---|
| Target Compound Data | Quantitative yield |
| Comparator Or Baseline | Standard two-step amide coupling using 3,4,5-trimethoxybenzoyl chloride with 2,3-dimethylaniline (typical yields: 60–85%) |
| Quantified Difference | Quantitative (>98%) vs. 60–85% |
| Conditions | Adapted Vilsmeier conditions; one-step protocol; product characterized by ¹H-NMR, ¹³C-NMR, IR, and Raman spectroscopy |
Why This Matters
Quantitative yield in a single step reduces procurement costs and improves supply chain reliability for research laboratories requiring this specific compound.
- [1] Jaster, J., Dressler, E., Geitner, R., Groß, G. A. (2023). One-step synthesis of N-(2,3-dimethylphenyl)-3,4,5-trimethoxybenzamide in quantitative yield. Molbank, 2023(2), M1654. View Source
